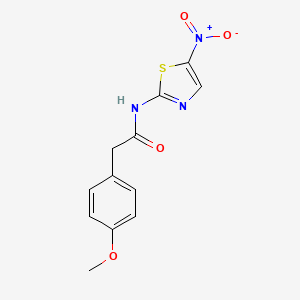![molecular formula C14H15NO2S2 B5145092 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B5145092.png)
2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a protein that plays a crucial role in the innate immune response, recognizing pathogen-associated molecular patterns and initiating an immune response. TAK-242 has been studied extensively for its potential therapeutic applications in various diseases, including sepsis, cancer, and inflammatory disorders.
Mecanismo De Acción
2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide works by inhibiting the binding of lipopolysaccharide (LPS) to TLR4, thereby blocking downstream signaling pathways that lead to the production of pro-inflammatory cytokines. TLR4 is expressed on various immune cells, including macrophages, dendritic cells, and T cells, and plays a crucial role in the innate immune response to bacterial infections.
Biochemical and Physiological Effects
2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in response to LPS stimulation. This leads to a reduction in inflammation and tissue damage in various disease models. 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has also been shown to improve survival rates in animal models of sepsis and reduce tumor growth and metastasis in cancer models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide is a potent and specific inhibitor of TLR4 signaling, making it a valuable tool for studying the role of TLR4 in various disease models. However, 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has limitations in terms of its solubility and stability, which can affect its efficacy in vivo. Additionally, 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide may have off-target effects on other signaling pathways, which can complicate data interpretation.
Direcciones Futuras
Future research on 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide could focus on developing more stable and soluble formulations of the compound for in vivo use. Additionally, further studies could investigate the potential use of 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide in combination with other therapies for enhanced efficacy. The role of TLR4 in various disease models could also be further elucidated using 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide as a tool to inhibit TLR4 signaling.
Métodos De Síntesis
2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide can be synthesized using a multi-step process involving the reaction of 5-methyl-2-thiophenemethanol with 5-acetyl-3-thiophene carboxylic acid, followed by acetylation and amidation reactions. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. In sepsis, 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to inhibit the production of inflammatory cytokines and improve survival rates in animal models. In cancer, 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has been shown to inhibit tumor growth and metastasis by suppressing TLR4-mediated signaling pathways. 2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide has also been studied for its potential use in inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
2-(5-acetylthiophen-3-yl)-N-[(5-methylthiophen-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-9-3-4-12(19-9)7-15-14(17)6-11-5-13(10(2)16)18-8-11/h3-5,8H,6-7H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANOHPZTSQCKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(=O)CC2=CSC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-ethoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5145014.png)
![5-acetyl-6-methyl-4-(2-nitrophenyl)-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5145022.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5145029.png)

![7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5145043.png)
![3-allyl-5-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5145051.png)


![3-[(4-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5145071.png)

![diethyl 4-[3-(ethoxycarbonyl)-4-isoxazolyl]-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide](/img/structure/B5145097.png)
![methyl 4-(3-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5145101.png)

![3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5145118.png)